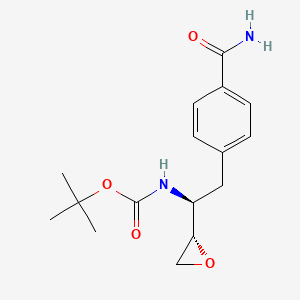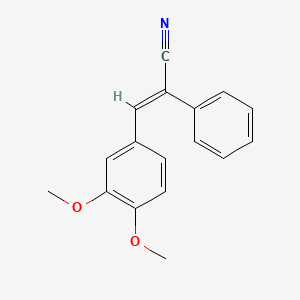
Oxetane-3-thiol
Descripción general
Descripción
Oxetane-3-thiol: is a sulfur-containing heterocyclic compound characterized by a four-membered oxetane ring with a thiol group attached to the third carbon atom
Mecanismo De Acción
Target of Action
Oxetane-3-thiol, like other oxetane-containing compounds, primarily targets protein microtubule functions in cells . These proteins play a crucial role in cell division (mitosis), where they help pull apart the chromosomes .
Mode of Action
The oxetane moiety interacts with its targets by disrupting protein microtubule functions, which leads to the inhibition of cell division . Computational studies have shown that the oxetane moiety provides rigidification of the overall structure and acts as a hydrogen bond acceptor for a threonine-OH group in the binding pocket .
Biochemical Pathways
Oxetanes in general have been shown to disrupt protein microtubule functions, which are crucial for cell division . This disruption can lead to downstream effects such as the inhibition of cell proliferation, particularly in the context of cancer cells .
Pharmacokinetics
Oxetane-containing compounds are known for their metabolic stability and neutral lipophilicity . They are also known to reduce the basicity of their adjacent nitrogen atom, potentially lowering the drug’s overall lipophilicity . These properties can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.
Result of Action
The primary result of this compound’s action is the disruption of cell division due to its interaction with protein microtubule functions . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a mild and inexpensive lithium catalyst can enable chemoselective C@OH activation and thiol alkylation . .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions often involves the opening of the oxetane ring, which can occur under certain conditions .
Cellular Effects
Oxetanes have been shown to influence cell function in various ways, often through their interactions with other biomolecules .
Molecular Mechanism
It is known that oxetanes can undergo ring-opening reactions, which can lead to various effects at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including oxetane-3-thiol, involves intramolecular cyclization.
Electrophilic Halocyclization: Another approach involves the electrophilic halocyclization of alcohols, where a halogen source and a base are used to form the oxetane ring.
[2+2] Cycloaddition: The Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, can also be employed to synthesize oxetane derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol or sulfide.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Alcohols, sulfides.
Substitution: Various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Oxetane-3-thiol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and polymers .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and probes for studying thiol-based biochemical processes .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including adhesives, coatings, and resins .
Comparación Con Compuestos Similares
Oxetane: A four-membered ring containing an oxygen atom, but without the thiol group.
Azetidine-3-thiol: A similar compound with a nitrogen atom in the ring instead of oxygen.
Tetrahydrothiophene: A five-membered ring containing a sulfur atom.
Uniqueness: Oxetane-3-thiol is unique due to the combination of the strained four-membered oxetane ring and the reactive thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
IUPAC Name |
oxetane-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c5-3-1-4-2-3/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDGFSXMNLJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880136-18-5 | |
| Record name | oxetane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B3021010.png)











